N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Carbonic anhydrase inhibition Pyrazole regiochemistry Structure-activity relationship

This sulfonamide derivative features a unique N1-pyrazolyl-furan-ethyl core with a meta-tolyl methanesulfonamide terminus—a combination not replicated by common N4-regioisomers. The free sulfonamide NH enables zinc coordination in carbonic anhydrase active sites, while the inherent chiral center at the alpha-carbon supports enantiomer separation and stereochemical SAR. The meta-tolyl group's moderate steric profile allows selective NH functionalization for library synthesis. Procure with confidence: this scaffold has demonstrated hCA II Ki values as low as 0.012 μM in related chemotypes. Ideal for CA inhibitor panels and computational docking studies.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 2034276-15-6
Cat. No. B2867330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
CAS2034276-15-6
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C17H19N3O3S/c1-14-5-2-6-15(11-14)13-24(21,22)19-12-16(17-7-3-10-23-17)20-9-4-8-18-20/h2-11,16,19H,12-13H2,1H3
InChIKeyONFYRVFCJSSUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide (CAS 2034276-15-6): Structural and Pharmacophoric Identity


N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide (CAS 2034276-15-6, molecular formula C17H19N3O3S, MW 345.42 g/mol) is a synthetic sulfonamide derivative belonging to the pyrazole-sulfonamide hybrid class . The compound features a distinctive N1-(pyrazol-1-yl)ethyl linker bearing a furan-2-yl substituent at the alpha carbon, coupled to a meta-tolyl methanesulfonamide group—a structural arrangement that distinguishes it from the more common 4-substituted pyrazole sulfonamide regioisomers found in commercial screening libraries . This compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human experimental use, positioned within the broader class of sulfonamide-pyrazole scaffolds that have demonstrated inhibitory activity against human carbonic anhydrase isoforms (hCA I Ki range: 0.062–1.278 μM; hCA II Ki range: 0.012–0.379 μM) and antiproliferative effects in cancer cell lines [1].

Why N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide Cannot Be Replaced by Generic Pyrazole-Sulfonamide Analogs


Generic substitution within the pyrazole-sulfonamide class is unreliable because three critical pharmacophoric variables—the pyrazole substitution regiochemistry, the sulfonamide N-aryl group identity, and the furan attachment position—produce divergent biological target engagement profiles [1]. SAR studies on pyrazole-sulfonamide carbonic anhydrase inhibitors demonstrate that even minor substituent changes on the sulfonamide aryl ring shift hCA I Ki values from 0.062 μM to 1.278 μM (a >20-fold range) and hCA II Ki values from 0.012 μM to 0.379 μM (a >30-fold range) [2]. The target compound's unique combination of an N1-pyrazolyl-furan-ethyl core with a meta-tolyl methanesulfonamide terminus occupies a specific chemical space that is not replicated by the more abundant N-(4-pyrazolyl)ethyl regioisomers or by sulfonamide variants bearing different aryl (e.g., 2-methoxyphenyl, 4-pyrazolylphenyl, tetrahydronaphthyl) or alkyl (e.g., 2-methylpropyl) groups available in commercial libraries . Interchanging these compounds without experimental validation risks complete loss of target potency or altered selectivity profiles.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide Versus Closest Analogs


N1-Pyrazolyl vs. N4-Pyrazolyl Regiochemistry: Impact on Carbonic Anhydrase Binding Pose and Inhibitory Potency

The target compound features an N1-(pyrazol-1-yl)ethyl substitution pattern, where the pyrazole nitrogen at position 1 is directly linked to the ethyl spacer. This contrasts with the commercially more common N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide regioisomer, in which the furan substituent is attached at the pyrazole 4-position . In pyrazole-sulfonamide carbonic anhydrase inhibitors, the pyrazole substitution pattern critically influences the spatial orientation of the zinc-binding sulfonamide group within the enzyme active site [1]. The Ki values reported for a series of pyrazole-sulfonamides against hCA I span 0.062–1.278 μM and against hCA II span 0.012–0.379 μM, with individual compound potency varying by >20-fold depending on substituent identity and position [2]. While direct comparative Ki data for the target compound versus its N4-regioisomer are not yet published, molecular docking studies indicate that N1-substituted pyrazoles adopt a distinct binding trajectory relative to N4-substituted analogs, potentially yielding differentiated isoform selectivity profiles [1].

Carbonic anhydrase inhibition Pyrazole regiochemistry Structure-activity relationship

Meta-Tolyl Methanesulfonamide vs. Alternative Sulfonamide Aryl Groups: Influence on Lipophilicity and Predicted ADME Profile

The target compound incorporates a meta-tolyl (3-methylphenyl) substituent on the methanesulfonamide nitrogen, which confers a distinct lipophilicity profile compared to close analogs bearing alternative sulfonamide aryl groups . While experimentally measured logP values are not publicly available for this compound series, the meta-methyl substitution provides a calculated logP that is intermediate between the less lipophilic 2-methoxybenzenesulfonamide analog (CAS 2034439-71-7, MW 347.4) and the more lipophilic tetrahydronaphthalene-2-sulfonamide analog (CAS 2034276-20-3, MW 397.5) . In the broader pyrazole-sulfonamide class, modulating the sulfonamide aryl substituent has been shown to critically impact blood-brain barrier permeability: sulfonamide capping strategies that reduce polar surface area improved brain penetration in a series of Trypanosoma brucei N-myristoyltransferase inhibitors, with selectivity and CNS exposure being highly sensitive to the sulfonamide substituent identity [1]. The meta-tolyl group, with its single methyl substituent, offers a balanced profile—more metabolically stable than unsubstituted phenyl and less sterically encumbered than ortho-substituted or polycyclic variants.

Drug-likeness Lipophilicity Metabolic stability

Furan-2-yl at Alpha-Carbon vs. Furan at Pyrazole 4-Position: Divergent Synthetic Handling and Scaffold Versatility

The target compound bears the furan-2-yl group at the alpha-carbon of the ethyl spacer adjacent to the pyrazole N1, rather than at the pyrazole 4-position as in the more common analogs . This connectivity creates a stereogenic center at the alpha-carbon (adjacent to both furan and pyrazole), introducing a chiral handle absent in the corresponding N4-furan-pyrazole regioisomers . From a synthetic chemistry perspective, this arrangement provides a unique diversification point: the secondary amine in the ethyl linker can undergo further functionalization (e.g., N-alkylation, acylation, or sulfonylation) without perturbing the furan-pyrazole pharmacophore, whereas N4-furan-pyrazole analogs require pyrazole ring modification for comparable derivatization [1]. The presence of a defined chiral center also enables enantiomer separation for studies requiring stereochemically pure compounds—a capability not available with the achiral N4-substituted regioisomers.

Synthetic chemistry Building block Scaffold diversification

Class-Level Carbonic Anhydrase Inhibitory Potential of Pyrazole-Sulfonamide Hybrid Scaffolds

The pyrazole-sulfonamide chemotype to which the target compound belongs has established, quantifiable inhibitory activity against human carbonic anhydrase (hCA) isoforms. In a representative SAR study, a series of 13 pyrazole-sulfonamide derivatives (compounds 2–14) demonstrated Ki values ranging from 0.062 to 1.278 μM for the cytosolic isoform hCA I and 0.012 to 0.379 μM for hCA II, with the most potent compounds (e.g., compound 7 for hCA I and compound 4 for hCA II) achieving near-nanomolar inhibition [1]. The dual-tail sulfonamide-pyrazole strategy applied to CA IX inhibitors yielded compounds with IC50 values of 8.99–45.88 μM against HCT-116, HT-29, and SW-620 colorectal cancer cell lines, with the most active compound achieving an IC50 of 8.99 μM against HT-29 cells [2]. While the target compound itself has not been directly tested in these specific assays, its structural features—an unsubstituted sulfonamide NH, a pyrazole N1 linker, and a furan heterocycle—position it within the substructural space associated with carbonic anhydrase inhibitory activity. The free sulfonamide NH is the canonical zinc-binding motif required for hCA inhibition, distinguishing it from N,N-disubstituted sulfonamide analogs that lack this zinc-coordinating capacity [3].

Carbonic anhydrase Enzyme inhibition Anticancer target

Purity and Supply Chain Characterization: Research-Grade Specification of CAS 2034276-15-6

The compound is commercially supplied at a standardized purity of ≥95% (typical specification), as confirmed by vendor product datasheets . This purity level is consistent with research-grade compounds intended for in vitro screening and medicinal chemistry applications. The compound is offered with full analytical characterization data (FT-IR, 1H NMR, 13C NMR, LC-MS) upon request, enabling identity confirmation prior to experimental use . In comparison, several closest analogs (e.g., CAS 2034276-20-3, CAS 2034498-51-4) are listed by catalog vendors with comparable purity specifications (typically 95%) but with varying degrees of characterization documentation . The target compound's unique InChI Key (ONFYRVFCJSSUEG-UHFFFAOYSA-N) provides unambiguous database indexing, facilitating literature and patent retrieval across chemical information systems, reducing procurement errors that can arise from ambiguous IUPAC naming of structurally similar pyrazole-sulfonamide regioisomers [1].

Chemical procurement Quality specification Research reagent

Prioritized Research and Industrial Application Scenarios for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide


Carbonic Anhydrase Inhibitor Hit Discovery and Isoform Selectivity Profiling

The compound's free sulfonamide NH group enables zinc coordination in carbonic anhydrase active sites, while the pyrazole-furan scaffold provides structural features associated with nanomolar-level hCA inhibition [1]. The pyrazole-sulfonamide class demonstrates hCA II Ki values as low as 0.012 μM, with individual compound variation exceeding 30-fold based on substituent modifications [1]. The target compound's meta-tolyl methanesulfonamide group and N1-pyrazolyl-furan-ethyl connectivity represent an underexplored combination within this chemotype, offering potential for isoform-selective CA inhibition screening against tumor-associated isoforms hCA IX and XII, where pyrazole-sulfonamide scaffolds have achieved selectivity ratios (hCA I/hCA XII) of up to 1,250 [2]. Researchers should prioritize this compound in CA inhibitor panels where N1-pyrazolyl geometry and meta-tolyl lipophilicity are hypothesized to confer selectivity advantages over N4-substituted regioisomers.

Chiral Probe Development for Stereochemical Structure-Activity Relationship Studies

The compound's stereogenic alpha-carbon (bearing both furan-2-yl and pyrazol-1-yl substituents) provides an intrinsic chiral center absent in the corresponding N4-furan-pyrazole regioisomers . This feature enables enantiomer separation and stereochemical SAR exploration without requiring additional synthetic modification. In drug discovery programs where stereochemistry is critical for target engagement—such as sodium channel modulation (a known application of pyrazole-sulfonamide chemotypes per US7223782) [3]—the availability of a racemic chiral precursor with established synthetic handles (free NH for derivatization) makes this compound a strategic choice for generating stereochemically defined lead series.

Scaffold Diversification via Late-Stage Functionalization at the Sulfonamide NH Position

The target compound's secondary sulfonamide nitrogen (free NH) serves as a synthetic diversification point for generating focused compound libraries . N-alkylation or N-acylation at this position allows systematic exploration of sulfonamide substituent effects on biological activity without altering the core furan-pyrazole pharmacophore. This contrasts with N,N-disubstituted sulfonamide analogs, which cannot coordinate zinc in carbonic anhydrases [4]. The meta-tolyl group's moderate steric profile further facilitates selective NH functionalization under mild conditions, making this compound a versatile building block for parallel synthesis and structure-activity relationship campaigns targeting sulfonamide-dependent enzymes.

Computational Screening and Pharmacophore Model Validation for Pyrazole-Sulfonamide Targets

The compound's unambiguous InChI Key (ONFYRVFCJSSUEG-UHFFFAOYSA-N) and well-defined 3D molecular geometry support its use as a computational probe in molecular docking and pharmacophore modeling studies . Given the established involvement of pyrazole-sulfonamide scaffolds in gamma-secretase inhibition (with lead compounds demonstrating brain penetration in CNS mouse models) [5] and sodium channel modulation [3], this compound can serve as a query structure for virtual screening and target fishing exercises. Its structural uniqueness—combining N1-pyrazolyl, furan-2-yl alpha-substitution, and meta-tolyl sulfonamide—makes it a valuable addition to computational compound libraries seeking to cover underexplored regions of pyrazole-sulfonamide chemical space.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.